Methyl 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a methoxy-substituted aromatic ring and a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst for bromination.
Major Products Formed
Oxidation: 3-(2,4-dimethoxyphenyl)-2-oxopropanoate.
Reduction: 3-(2,4-dimethoxyphenyl)-2-hydroxypropanol.
Substitution: 3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate exerts its effects depends on its interaction with specific molecular targets. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
3-(2,4-dimethoxyphenyl)-2-hydroxypropanol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Methyl 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate is unique due to the presence of both methoxy groups on the aromatic ring and the hydroxypropanoate ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-9-5-4-8(11(7-9)16-2)6-10(13)12(14)17-3/h4-5,7,10,13H,6H2,1-3H3 |
InChI Key |
ZRPRHDFODYOGQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)OC)O)OC |
Origin of Product |
United States |
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